molecular formula C18H13ClN4O3S B2687675 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 392253-63-3

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

Cat. No.: B2687675
CAS No.: 392253-63-3
M. Wt: 400.84
InChI Key: BZWQKFGYMTUMRZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound is a white or light beige crystalline solid . It has a molecular weight of 400.84. Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis and Material Development

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide, due to its complex structure involving chlorophenyl and nitrobenzamide groups, is of interest in the development of novel materials. Studies have demonstrated its potential in the synthesis of aromatic poly(sulfone sulfide amide imide)s, showcasing these compounds' solubility and thermal stability, making them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).

Pharmaceutical Research

The structural complexity of this compound lends itself to pharmaceutical research, particularly in the synthesis of compounds with potential antimicrobial and anticancer properties. Research in this area has explored the synthesis and evaluation of new derivatives with similar structural motifs for their antimicrobial activity against a range of pathogens (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992).

Chemical Synthesis and Characterization

Environmental Applications

In environmental science, research has investigated the biodegradability and impact of compounds containing similar functional groups under anaerobic conditions. This research provides insights into how these compounds, or their derivatives, might behave in natural ecosystems and their potential environmental impacts (O. A. O'connor & L. Young, 1996).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c19-12-4-6-13(7-5-12)22-17(15-9-27-10-16(15)21-22)20-18(24)11-2-1-3-14(8-11)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWQKFGYMTUMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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